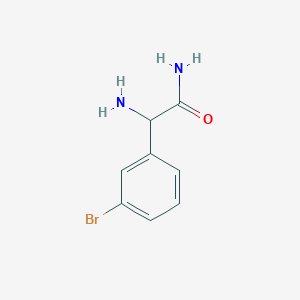

2-Amino-2-(3-bromophenyl)acetamide

Übersicht

Beschreibung

2-Amino-2-(3-bromophenyl)acetamide is a useful research compound. Its molecular formula is C8H9BrN2O and its molecular weight is 229.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of 2-Amino-2-(3-bromophenyl)acetamide are currently unknown. This compound may have potential interactions with multiple receptors, similar to other indole derivatives

Mode of Action

It is possible that it interacts with its targets in a manner similar to other indole derivatives, which are known to bind with high affinity to multiple receptors . The compound may induce changes in the target cells, leading to various biological effects.

Biochemical Pathways

Indole derivatives, which share a similar structure, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Given the broad spectrum of biological activities exhibited by similar indole derivatives , it is possible that this compound may have diverse effects at the molecular and cellular level.

Biologische Aktivität

2-Amino-2-(3-bromophenyl)acetamide, with the molecular formula C8H9BrN2O, is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various biological effects supported by recent research findings.

- Molecular Weight : 229.08 g/mol

- CAS Number : 1105679-26-2

- SMILES Notation : C1=CC(=CC(=C1)Br)C(C(=O)N)N

- InChI Key : KNVHYQXHBGNHLQ-UHFFFAOYSA-N

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized to interact with various biological targets similar to other indole derivatives. These interactions may involve binding to multiple receptors, influencing a range of biochemical pathways associated with various diseases.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of related compounds in various cancer cell lines. For instance, certain derivatives exhibit significant activity against MCF-7 breast cancer cells, with IC50 values ranging from 10–33 nM . This suggests that this compound may also possess similar anticancer properties.

Antioxidant Properties

Compounds in this class have been noted for their antioxidant activities, which could contribute to their protective effects against oxidative stress-related diseases. The ability to scavenge free radicals may enhance cellular health and reduce inflammation.

Study on Antiproliferative Activity

A study evaluating the antiproliferative effects of various compounds similar to this compound demonstrated that certain analogs effectively inhibited cell growth in cancer models. For example, compound 9q was shown to arrest MCF-7 cells in the G2/M phase and induce apoptosis . The results indicate a promising avenue for further investigation into the biological activities of related compounds.

Stability and Pharmacokinetics

Research has indicated that derivatives similar to this compound exhibit varying stability under different conditions (e.g., pH levels, heat). For instance, a compound demonstrated over 95% stability after prolonged exposure to acidic and alkaline environments . Such findings are critical for developing therapeutic agents with favorable pharmacokinetic profiles.

Data Tables

| Biological Activity | IC50 Value (nM) | Cell Line |

|---|---|---|

| Antiproliferative | 10–33 | MCF-7 (breast cancer) |

| Antimicrobial | Not specified | Various pathogens |

| Antioxidant | Not specified | In vitro models |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Analgesic Properties

Research indicates that 2-Amino-2-(3-bromophenyl)acetamide acts as a kappa-opioid receptor agonist, suggesting its potential use in pain management therapies. Its structure allows it to modulate neurotransmitter systems effectively, which could lead to the development of new analgesics with fewer side effects compared to traditional opioids.

Pharmaceutical Development

The compound has been investigated as a precursor for synthesizing various pharmaceutical agents. Its unique structural properties make it a candidate for further pharmacological exploration, particularly in designing drugs targeting similar biological pathways .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its electrophilic nature allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Synthesis of Derivatives

The compound can be modified to produce derivatives with enhanced biological activity. For instance, modifications to the bromophenyl group have been shown to significantly impact binding affinity and biological efficacy in receptor interaction studies .

Antimicrobial and Anticancer Properties

In addition to its analgesic effects, this compound has been explored for its antimicrobial and anticancer properties. Studies suggest that it may inhibit certain cancer cell lines and exhibit activity against various pathogens .

Mechanism of Action

The exact mechanism of action is not fully understood; however, it is believed that the compound interacts with specific molecular targets and pathways within biological systems. The presence of the bromine atom may enhance its binding affinity to certain receptors or enzymes, leading to its observed biological effects.

Case Studies

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis :

Basic Hydrolysis :

Conditions :

-

Acidic: 6M HCl, reflux for 4–6 hours.

-

Basic: 2M NaOH, 80°C for 2 hours.

Substitution Reactions

The bromine atom at the para position participates in nucleophilic aromatic substitution (NAS):

Example with Sodium Azide :

Key Parameters :

-

Catalyst: CuI (5 mol%)

-

Solvent: DMF at 120°C

-

Yield: ~75%

Oxidation and Reduction Reactions

The amino group undergoes redox transformations:

Oxidation to Nitro Derivative :

Conditions :

Reduction to Amine :

Conditions :

-

LiAlH

(2 equiv), THF, reflux for 3 hours.

Condensation and Coupling Reactions

The amino group facilitates condensation with carbonyl compounds:

Schiff Base Formation :

Conditions :

-

Ethanol, reflux for 6 hours.

-

Yields: 60–85% depending on aldehyde.

Functionalization via Cross-Coupling

The bromophenyl moiety enables palladium-catalyzed cross-coupling:

Suzuki Coupling Example :

Conditions :

-

Catalyst: Pd(PPh

)

(5 mol%) -

Base: Na

CO

, DME/H

O, 80°C. -

Yield: ~65%.

Stability and Degradation Pathways

The compound degrades under UV light or prolonged storage:

Photolytic Degradation :

-

Primary products: 3-Bromoaniline and glyoxylic acid.

-

Conditions: UV irradiation (254 nm) in methanol.

Thermal Degradation :

Eigenschaften

IUPAC Name |

2-amino-2-(3-bromophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVHYQXHBGNHLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001303641 | |

| Record name | α-Amino-3-bromobenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105679-26-2 | |

| Record name | α-Amino-3-bromobenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105679-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Amino-3-bromobenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.